molecular formula C12H16F2O B8297724 (2,3-Difluorophenyl)hexan-1-ol

(2,3-Difluorophenyl)hexan-1-ol

Cat. No.: B8297724
M. Wt: 214.25 g/mol
InChI Key: PZIJUVKVQALLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluorophenyl)hexan-1-ol is a fluorinated aromatic alcohol with a hexanol chain attached to a phenyl ring substituted with fluorine atoms at the 2- and 3-positions. The fluorine substituents enhance lipophilicity, metabolic stability, and electronic properties, making such derivatives attractive for drug design .

Properties

Molecular Formula

C12H16F2O

Molecular Weight

214.25 g/mol

IUPAC Name

1-(2,3-difluorophenyl)hexan-1-ol

InChI

InChI=1S/C12H16F2O/c1-2-3-4-8-11(15)9-6-5-7-10(13)12(9)14/h5-7,11,15H,2-4,8H2,1H3

InChI Key

PZIJUVKVQALLAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of (2,3-Difluorophenyl)hexan-1-ol include other fluorinated phenylhexanols with variations in fluorine substitution patterns or chain length.

Table 1: Key Properties of Fluorinated Phenylhexanols

Compound Fluorine Substitution LogP* (Predicted) Metabolic Stability Biological Activity (Example)
This compound 2,3-positions ~3.8 Moderate-High† Not explicitly reported
(2,4-Difluorophenyl)hexan-1-ol 2,4-positions ~3.6 High‡ Antifungal agents (e.g., Fluconazole analogs)
(3,4-Difluorophenyl)hexan-1-ol 3,4-positions ~4.0 Moderate Anti-inflammatory activity observed
(2,3,4-Trifluorophenyl)hexan-1-ol 2,3,4-positions ~4.2 Low-Moderate Antibacterial candidates

Notes:

  • LogP : Calculated using ChemDraw® (values approximated).
  • Metabolic Stability : Based on fluorine’s electron-withdrawing effects; ortho-substitution (2,3-) may hinder cytochrome P450 oxidation compared to para-substitution .

Positional Effects of Fluorine Substitution

  • 2,3-Difluoro vs. In contrast, 2,4-difluoro derivatives exhibit higher metabolic stability due to reduced steric hindrance for enzymatic processing .
  • 3,4-Difluoro vs. 2,3-Difluoro : 3,4-Substitution may enhance solubility compared to 2,3-difluoro analogs due to reduced dipole moments, but this comes at the cost of reduced membrane permeability.

Chain Length Variations

Hexanol chains (C6) balance lipophilicity and solubility better than shorter chains (e.g., C3 or C4). For example, (2,3-Difluorophenyl)propan-1-ol (C3) has a predicted LogP of ~2.5, making it less suitable for blood-brain barrier penetration compared to the hexanol derivative.

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